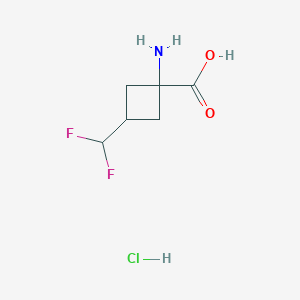

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane amino acids has been explored in various studies. For instance, a photochemical route to synthesize 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry has been described, involving [2 + 2]-photocycloaddition reactions followed by regioselective ring opening and other steps . Additionally, a novel synthesis route for 1-aminocyclobutanecarboxylic acid has been developed, which involves the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid . These methods could potentially be adapted or provide a foundation for the synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of cyclobutane amino acids has been studied using various techniques. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was determined by spectroscopic and X-ray crystallographic methods . The NMR structural study and DFT theoretical calculations have been used to investigate the structure-promoting effects of the cyclobutane ring in monomers and dimers, revealing strong intramolecular hydrogen bonds and high rigidity . These findings could be relevant to understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane amino acids can be complex. The synthesis of derivatives and incorporation into beta-peptides has been achieved through stereoselective synthesis, and the cyclobutane ring has been shown to act as a structure-promoting unit . Another study synthesized a boronated cyclobutanone as a potential BNCT (Boron Neutron Capture Therapy) agent, demonstrating the versatility of cyclobutane amino acids in chemical reactions . These studies suggest that this compound could also participate in a variety of chemical reactions, potentially leading to novel applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar cyclobutane amino acids have been characterized. For example, the ability of cyclobutane rings to confer rigidity to molecules and the presence of strong intramolecular hydrogen bonds have been observed . These properties are likely to influence the solubility, stability, and reactivity of related compounds, including this compound.

Wissenschaftliche Forschungsanwendungen

Tumor Imaging

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has shown potential in tumor imaging, particularly through the synthesis of [F-18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), a PET tracer for tumor delineation. This compound, synthesized with high specific activity, exhibits tumor-avid properties suitable for positron emission tomography (Shoup & Goodman, 1999).

Synthesis of Analogues

Research has been conducted on synthesizing trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid. These analogues are derived from 1,3-dibromoacetone dimethyl ketal, with a key synthesis step involving the transformation of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).

Synthesis of Cyclobutane Group Compounds

The cyclobutane group, which is a part of this compound, is notable for its resistance to certain reagents and has been a focus of study in terms of synthesis and properties (Uff, 1964).

Solid-State NMR Label for Membrane-Bound Peptides

A monofluoro-substituted aromatic amino acid, derived from 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, was designed for solid-state 19F NMR distance measurements in membrane-bound peptides. This showcases the chemical versatility of cyclobutane-derived compounds (Tkachenko et al., 2014).

Synthesis for SPECT Brain Tumor Imaging Agents

Research also includes the synthesis of iodovinyl amino acids derived from cyclobutane carboxylic acid for potential use as SPECT brain tumor imaging agents. These agents demonstrate promising radiotracer properties for brain tumor imaging (Yu et al., 2008).

Boron Neutron Capture Therapy (BNCT) Agent Synthesis

An unnatural amino acid, including a cyclobutane structure, was synthesized as a potential agent for BNCT, highlighting the compound's potential in advanced cancer treatment modalities (Srivastava et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-4(8)3-1-6(9,2-3)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICQYLMXWDVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)